![molecular formula C12H22BN3O6 B12897464 N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide CAS No. 915283-88-4](/img/structure/B12897464.png)
N~2~-Acetyl-N-[2-(2-boronopyrrolidin-1-yl)-2-oxoethyl]-L-threoninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid moiety, making it a valuable candidate for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a protease inhibitor. The boronic acid group can form reversible covalent bonds with the active sites of proteases, making it a useful tool for studying enzyme function and inhibition .
Medicine
In medicine, (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is investigated for its potential therapeutic applications. Its ability to inhibit proteases makes it a candidate for the development of drugs targeting diseases involving protease activity, such as cancer and inflammatory conditions .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity and stability make it suitable for applications in polymer synthesis and catalysis .
Mécanisme D'action
The mechanism of action of (1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid involves the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the inhibition of enzyme activity. This interaction is particularly relevant in the inhibition of proteases, where the compound binds to the active site and prevents substrate access .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bortezomib: A well-known proteasome inhibitor used in cancer therapy.
Ixazomib: Another proteasome inhibitor with similar applications in medicine.
Tavaborole: A boronic acid-based antifungal agent.
Uniqueness
(1-(2-((2S,3R)-2-Acetamido-3-hydroxybutanamido)acetyl)pyrrolidin-2-yl)boronic acid is unique due to its specific structural features, which allow for versatile reactivity and applications. Its combination of a boronic acid group with a pyrrolidine ring and acetamido-hydroxybutanamido moieties provides a distinct set of chemical and biological properties .
Propriétés
Numéro CAS |
915283-88-4 |
|---|---|
Formule moléculaire |
C12H22BN3O6 |
Poids moléculaire |
315.13 g/mol |
Nom IUPAC |
[1-[2-[[(2S,3R)-2-acetamido-3-hydroxybutanoyl]amino]acetyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C12H22BN3O6/c1-7(17)11(15-8(2)18)12(20)14-6-10(19)16-5-3-4-9(16)13(21)22/h7,9,11,17,21-22H,3-6H2,1-2H3,(H,14,20)(H,15,18)/t7-,9?,11+/m1/s1 |
Clé InChI |
JEYUNIOTAPWACH-DLSRMIIKSA-N |
SMILES isomérique |
B(C1CCCN1C(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)C)(O)O |
SMILES canonique |
B(C1CCCN1C(=O)CNC(=O)C(C(C)O)NC(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


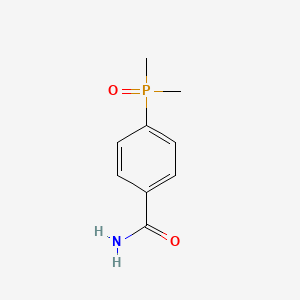
![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)
![Dibenzo[d,f]indole](/img/structure/B12897390.png)
![4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]-3-methyl-5-phenyl-1,2-oxazole](/img/structure/B12897391.png)
![2-(2-Methylprop-2-en-1-yl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B12897402.png)
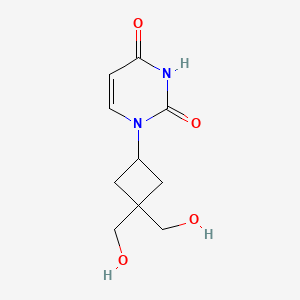
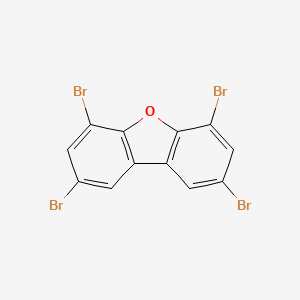
![2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B12897433.png)
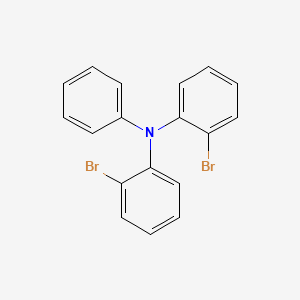
![Dibenzo[b,d]furan-4-yl benzoate](/img/structure/B12897441.png)
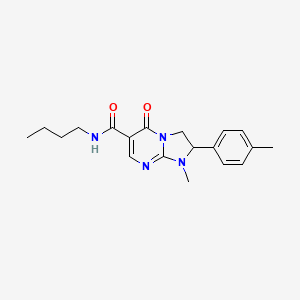
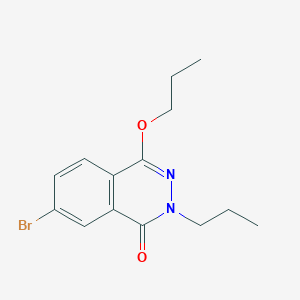
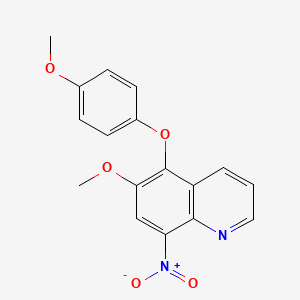
![Ethyl [4-(2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetate](/img/structure/B12897460.png)
